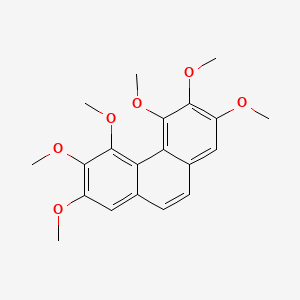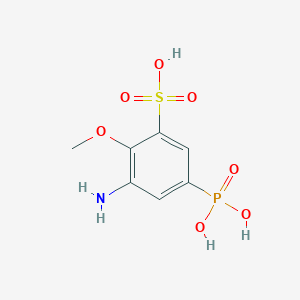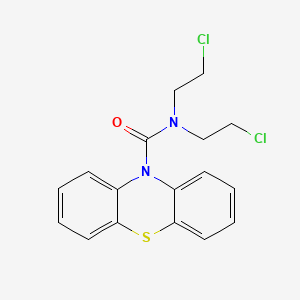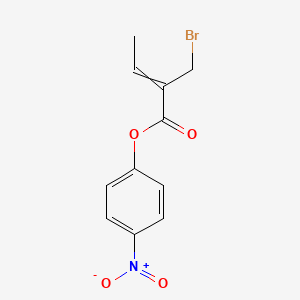
Phenanthrene, 2,3,4,5,6,7-hexamethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is characterized by the presence of six methoxy groups attached to the phenanthrene core, making it highly substituted and unique in its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- typically involves the methoxylation of phenanthrene. This can be achieved through the reaction of phenanthrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the methoxy groups are introduced at the 2, 3, 4, 5, 6, and 7 positions of the phenanthrene ring.
Industrial Production Methods
Industrial production of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the compound to dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, is commonly used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
Applications De Recherche Scientifique
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including cytotoxic effects on cancer cells.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mécanisme D'action
The mechanism of action of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- involves its interaction with cellular targets, leading to various biological effects. The compound may act as an inhibitor of specific enzymes, such as topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound can induce cytotoxicity in cancer cells, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound, consisting of three fused benzene rings without methoxy substitutions.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Dihydrophenanthrene: A reduced derivative of phenanthrene.
Uniqueness
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- is unique due to its high degree of methoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
63557-97-1 |
|---|---|
Formule moléculaire |
C20H22O6 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2,3,4,5,6,7-hexamethoxyphenanthrene |
InChI |
InChI=1S/C20H22O6/c1-21-13-9-11-7-8-12-10-14(22-2)18(24-4)20(26-6)16(12)15(11)19(25-5)17(13)23-3/h7-10H,1-6H3 |
Clé InChI |
CYXJRWPMNYNYML-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C=CC3=CC(=C(C(=C32)OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)




![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)





![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
